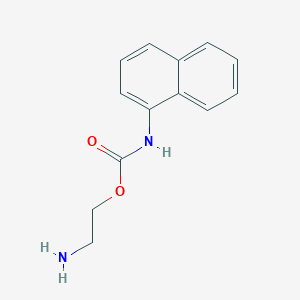

2-aminoethyl N-(1-naphthyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-aminoethyl N-naphthalen-1-ylcarbamate |

InChI |

InChI=1S/C13H14N2O2/c14-8-9-17-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,14H2,(H,15,16) |

InChI Key |

QEOYWAAIISBCJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminoethyl N 1 Naphthyl Carbamate and Analogous Structures

Foundation of Carbamate (B1207046) Formation: Amine-Carbon Dioxide Reactions

The formation of carbamates from amines and carbon dioxide is a fundamental reaction in organic chemistry. This reaction is reversible and the position of the equilibrium is highly dependent on the reaction conditions.

The reaction between a primary or secondary amine and carbon dioxide proceeds through a zwitterionic intermediate, which is then deprotonated by a base (such as another amine molecule) to form a carbamate salt. researchgate.net

In non-aqueous systems , the generally accepted mechanism involves the nucleophilic attack of the amine on the carbon atom of CO2 to form a zwitterion. This zwitterion is then deprotonated by a second molecule of the amine to yield an ammonium (B1175870) carbamate salt. nih.gov The reaction can be represented as follows:

Step 1: Zwitterion formation RNH₂ + CO₂ ⇌ RNH₂⁺COO⁻

Step 2: Deprotonation RNH₂⁺COO⁻ + RNH₂ ⇌ RNHCOO⁻ + RNH₃⁺

In aqueous systems , the mechanism is more complex due to the presence of water and the various species in the CO₂/water equilibrium, such as carbonic acid (H₂CO₃) and bicarbonate (HCO₃⁻). sci-hub.box The amine can react directly with dissolved CO₂, or with carbonic acid and bicarbonate. sci-hub.box The relative contribution of each pathway is highly dependent on the pH of the solution. researchgate.netsci-hub.box Water can also act as a Brønsted base, participating in the deprotonation of the zwitterionic intermediate. acs.org

The choice of solvent has a significant impact on the equilibrium of carbamate formation. cnr.itacs.org Both the polarity and proticity of the solvent can influence the stability of the reactants, intermediates, and products.

Polar Aprotic Solvents: These solvents can solvate the charged species (zwitterion and carbamate salt), which can help to stabilize them and shift the equilibrium towards the products.

Polar Protic Solvents: Protic solvents, such as water and alcohols, can participate in hydrogen bonding with the amine, which can decrease its nucleophilicity and hinder the initial attack on CO₂. However, they can also facilitate the proton transfer steps in the mechanism.

The effect of the solvent on the equilibrium pressure of ammonium carbamate has been studied, confirming that for solvents capable of dissolving ammonium carbamate, the equilibrium pressure increases with both concentration and temperature. acs.org This is attributed to the solvent's influence on both the reaction enthalpy and entropy. cnr.itacs.org

| Solvent Property | Effect on Carbamate Formation | Rationale |

|---|---|---|

| High Polarity | Favors carbamate formation | Stabilizes charged intermediates and products (zwitterion, carbamate salt). |

| Low Polarity | Disfavors carbamate formation | Less stabilization of charged species. |

| Protic Nature (e.g., water, alcohols) | Can have competing effects | Can decrease amine nucleophilicity via hydrogen bonding but may facilitate proton transfer. |

| Aprotic Nature | Generally favors the initial nucleophilic attack | Does not hydrogen bond with the amine, leaving it more nucleophilic. |

Synthetic Routes Incorporating the 2-Aminoethyl Moiety

The introduction of the 2-aminoethyl moiety is a key step in the synthesis of the target compound. This is typically achieved by using ethylenediamine (B42938) or a derivative as a starting material.

Ethylenediamine is a readily available and inexpensive starting material. However, its difunctional nature presents a challenge in achieving selective reaction at only one of the amino groups. A large excess of ethylenediamine can be used to favor mono-substitution, but this can be inefficient if the other reagents are valuable. orgsyn.org

A more controlled approach involves the use of a mono-protected ethylenediamine derivative. researchgate.net This allows for the reaction to occur specifically at the unprotected amino group, followed by deprotection to reveal the second amino group if required.

To achieve selective N-acylation of one of the amino groups in ethylenediamine, a protecting group strategy is often employed. organic-chemistry.org An ideal protecting group should be easy to introduce, stable to the reaction conditions used in the subsequent steps, and easy to remove without affecting other functional groups in the molecule. organic-chemistry.org

Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): This group is stable to a wide range of reaction conditions but can be easily removed with acid. orgsyn.org Mono-Boc protected ethylenediamine is a commercially available and commonly used intermediate. researchgate.net

Benzyloxycarbonyl (Cbz): This group is also widely used and can be removed by hydrogenolysis.

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is often used in peptide synthesis. organic-chemistry.org

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., piperidine) |

Strategies for Introducing the Naphthyl Moiety

The final key step in the synthesis of 2-aminoethyl N-(1-naphthyl)carbamate is the introduction of the N-(1-naphthyl)carbamate functionality. A common and efficient method for this transformation is the reaction of an amine with an isocyanate. nih.gov

In this case, the reaction would involve a mono-protected ethylenediamine, such as N-Boc-ethylenediamine, reacting with 1-naphthyl isocyanate. The unprotected primary amino group of the ethylenediamine derivative acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group of 1-naphthyl isocyanate. nih.gov This reaction is typically carried out in an aprotic solvent, such as chloroform (B151607) or dichloromethane, and may be facilitated by the addition of a non-nucleophilic base, such as triethylamine. prepchem.com

The reaction proceeds as follows:

Nucleophilic attack: The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the isocyanate.

Proton transfer: A proton is transferred from the nitrogen of the amine to the nitrogen of the isocyanate, resulting in the formation of the carbamate (in this case, a urea (B33335) derivative).

Following the formation of the protected intermediate, the protecting group (e.g., Boc) can be removed under appropriate conditions (e.g., treatment with acid) to yield the final product, this compound.

An alternative, though less direct, approach could involve the use of 1-naphthylamine (B1663977) and a phosgene (B1210022) equivalent to generate 1-naphthyl isocyanate in situ, or the use of a Curtius rearrangement of a 1-naphthoyl azide (B81097). nih.gov

Incorporation via Naphthol and Naphthylamine Precursors in Carbamate Synthesis

The naphthalene (B1677914) core, serving as a versatile scaffold, can be functionalized into carbamates using either naphthol or naphthylamine derivatives as starting materials. A primary route to N-aryl carbamates involves the reaction of an isocyanate with an alcohol. For instance, the synthesis of α-naphthyl alkyl-carbamates can be accomplished by treating α-naphthol with an appropriate isocyanate. This reaction can proceed at room temperature, potentially in the presence of an organic solvent, leading to the precipitation of the carbamate product. This method offers a direct approach to incorporating the naphthyl moiety into the carbamate structure.

Historically, the production of 1-naphthol (B170400) itself involved processes such as the caustic fusion of naphthalene-1-sulfonic acid or the hydrolysis of 1-naphthylamine. More modern and efficient methods have since been developed. The availability of 1-naphthol as a precursor is crucial for its use in carbamate synthesis.

While the reaction of naphthols with isocyanates is a common strategy, naphthylamines also serve as precursors for N-aryl carbamates. General methods for the conversion of amines to carbamates can be applied to naphthylamines. These methods often involve reaction with a chloroformate or a dicarbonate in the presence of a base. Another approach involves the in situ generation of an isocyanate from the amine, which is then trapped by an alcohol to form the carbamate. For example, a mild and metal-free synthesis of aryl isocyanates from arylamines involves the formation of a carbamic acid intermediate from the arylamine and CO2, followed by dehydration to the isocyanate, which can then be reacted with an alcohol to yield the desired carbamate.

Multi-Component Reaction Approaches for Naphthyl Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for creating libraries of compounds for drug discovery and offers advantages in terms of efficiency and atom economy.

A notable application of MCRs in the synthesis of naphthyl derivatives is the preparation of 1-carbamato-alkyl-2-naphthols. These compounds can be synthesized through a one-pot, three-component condensation of 2-naphthol (B1666908), an aromatic aldehyde, and a carbamate, such as methyl carbamate. This reaction is typically catalyzed by a Lewis or Brønsted acid. A variety of catalysts have been employed for this transformation, including silica-supported sodium hydrogen sulfate, which acts as an effective heterogeneous catalyst under solvent-free conditions, offering high yields and short reaction times.

The proposed mechanism for this reaction often involves the in-situ formation of an ortho-quinone methide (o-QM) from the reaction of 2-naphthol with the aromatic aldehyde in the presence of the acid catalyst. The carbamate then acts as a nucleophile, attacking the o-QM intermediate to form the final product. The efficiency of these reactions can be influenced by the choice of catalyst and reaction conditions, with some methods suffering from drawbacks such as long reaction times or the use of harsh reagents.

Below is a table summarizing various catalysts and conditions used in the multi-component synthesis of 1-amidoalkyl-2-naphthols, which are structurally related to carbamatoalkyl-naphthols.

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Silica (B1680970) Supported Sodium Hydrogen Sulfate | Solvent-free | High | |

| Tetrachlorosilane | Solvent-free, Room Temperature | High to Excellent | |

| SO3H-Carbon | Solvent-free, 100 °C | Good to Excellent | |

| Chlorosulfonic Acid | Reflux | Excellent |

Catalytic Methodologies in Carbamate Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of carbamates.

Transition-metal catalysis has been instrumental in the development of new methods for forming carbon-nitrogen bonds, which are central to carbamate synthesis. Palladium-catalyzed cross-coupling reactions are particularly noteworthy for the synthesis of N-aryl carbamates. An efficient method involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate, where an alcohol is used as a nucleophilic trapping agent. This reaction proceeds through an in-situ generated aryl isocyanate intermediate, which is then trapped by the alcohol to form the carbamate. This methodology is versatile and can be applied to the synthesis of a wide range of N-aryl carbamates, including those with naphthyl groups.

Silver-catalyzed reactions have also been shown to be effective for the functionalization of naphthylamine derivatives. For example, a silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives with azodicarboxylates has been reported, providing a route to 4-aminated 1-naphthylamine derivatives. While not a direct carbamate synthesis, this method demonstrates the utility of transition metals in functionalizing the naphthalene core, which could be a step in a multi-step synthesis of more complex carbamate structures.

Organocatalysis, which utilizes small organic molecules as catalysts, has gained prominence as a powerful strategy in asymmetric synthesis. Cinchona alkaloids and their derivatives are a well-known class of organocatalysts that have been used in a variety of enantioselective transformations. For example, a bifunctional cinchona squaramide has been used to catalyze the enantioselective aza-Friedel–Crafts reaction between 2-naphthols and benzothiazolimines, producing chiral 2′-aminobenzothiazolomethyl naphthols with excellent enantioselectivities. While this is not a direct carbamate synthesis, it illustrates the potential of organocatalysis to control stereochemistry in reactions involving naphthol substrates, a principle that can be extended to the synthesis of chiral carbamates.

Furthermore, organocatalytic asymmetric chlorinative dearomatization of naphthols has been achieved, providing chiral naphthalenones with a chlorine-containing all-substituted stereocenter in high yields and enantioselectivities. This demonstrates the ability of organocatalysts to activate and control the reactivity of naphthols in a stereoselective manner.

One-Pot and Streamlined Synthetic Procedures for Naphthyl Carbamates

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot procedures have been developed for the synthesis of carbamates and their derivatives.

A versatile one-pot method for the synthesis of substituted O-aryl carbamates involves the in-situ formation of N-substituted carbamoyl (B1232498) chlorides from amines and their subsequent reaction with phenols. This approach avoids the need to handle sensitive carbamoyl chloride intermediates directly. The reaction is typically carried out in the presence of a base like pyridine (B92270) and can be adapted for the synthesis of naphthyl carbamates by using naphthols as the phenolic component.

The multi-component reactions discussed in section 2.3.2 are also prime examples of one-pot procedures. The synthesis of 1-carbamato-alkyl-2-naphthols from 2-naphthol, an aldehyde, and a carbamate is a one-pot, three-component reaction that efficiently generates molecular complexity. Similarly, the synthesis of 1-aminoalkyl-2-naphthols via a three-component reaction of 2-naphthol, aldehydes, and an amine, catalyzed by methanesulfonic acid using a "Grindstone Chemistry" approach, represents a solvent-free and energy-efficient one-pot method.

The palladium-catalyzed synthesis of N-aryl carbamates from aryl halides/triflates, sodium cyanate, and an alcohol is another example of a one-pot process that combines a cross-coupling reaction with a nucleophilic trapping step.

Stereoselective Synthesis of Carbamate Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a molecule is often dependent on its stereochemistry. Several strategies have been developed for the stereoselective synthesis of carbamate derivatives.

One approach involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. Carbohydrates, with their numerous chiral centers, have been utilized as chiral auxiliaries in stereoselective syntheses. For example, they have been used to achieve diastereodifferentiation in Lewis acid-catalyzed Diels-Alder reactions of carbohydrate-linked dienophiles. This principle can be applied to reactions involving the formation of carbamates, where a chiral auxiliary attached to either the amine or alcohol precursor can influence the stereochemistry of the newly formed stereocenter. Chiral nosyloxycarbamates derived from chiral auxiliaries like Helmchen's auxiliary have been synthesized and used as aminating reagents to form diastereomeric allylic carbamates from olefins.

Organocatalysis is another powerful tool for achieving stereoselectivity. As mentioned in section 2.4.2, cinchona alkaloid-derived organocatalysts have been used to catalyze enantioselective reactions involving naphthol substrates. These catalysts can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer over the other. For instance, the enantioselective organocatalyzed one-pot synthesis of N-phenyl thioether-tethered tetrasubstituted dihydropyrrole-3-carbaldehydes has been developed using a chiral organocatalyst. While not a direct carbamate synthesis, this highlights the potential of organocatalysis in constructing chiral molecules in a single step with high enantioselectivity.

Elucidation of Reaction Mechanisms and Kinetic Profiles

Detailed Mechanistic Investigations of Carbamate (B1207046) Bond Formation in the Context of Aminoethyl Naphthyl Systems

The formation of the carbamate bond in systems such as 2-aminoethyl N-(1-naphthyl)carbamate can be achieved through several synthetic pathways, with the most common involving the reaction of an isocyanate with an alcohol or amine. rsc.orgorganic-chemistry.org One plausible and efficient mechanism for synthesizing the target compound involves the reaction of 1-naphthyl isocyanate with 2-aminoethanol.

The reaction mechanism proceeds via the nucleophilic attack of the primary amine group of 2-aminoethanol on the electrophilic carbonyl carbon of the 1-naphthyl isocyanate. The lone pair of electrons on the nitrogen atom of the amine initiates the attack, leading to the formation of a transient, zwitterionic tetrahedral intermediate. This intermediate then rapidly undergoes a proton transfer, either intramolecularly or facilitated by a solvent molecule, to yield the stable carbamate (in this case, a urea (B33335) derivative, as the amine group is more nucleophilic than the hydroxyl group).

A plausible reaction scheme is detailed below:

Step 1: Nucleophilic Attack: The terminal amine group of the aminoethanol molecule acts as a nucleophile, attacking the electron-deficient carbon atom of the isocyanate group (-N=C=O) on the naphthyl ring. researchgate.net

Step 2: Formation of a Zwitterionic Intermediate: This attack results in the formation of a short-lived zwitterionic intermediate where the nitrogen atom bears a positive charge and the oxygen atom of the former carbonyl group carries a negative charge.

Step 3: Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom, resulting in the formation of the stable carbamate linkage.

Alternatively, carbamates can be synthesized from amines and carbon dioxide, often mediated by a base. researchgate.netrsc.org In this scenario, the amine reacts with CO2 to form a carbamic acid intermediate, which is then deprotonated by a second amine molecule or another base to form a carbamate salt. mdpi.com For the specific synthesis of this compound, this would likely involve a more complex multi-step process. The isocyanate route is generally more direct for producing N-substituted carbamates. banglajol.info

Kinetic Studies of Carbamate Synthesis Pathways and Associated Rate Constants

The kinetics of carbamate formation are highly dependent on the reactants, catalyst, solvent, and temperature. Studies on the reaction between organic isocyanates and alcohols show that the process follows a sequence of reactions to produce carbamates, which can further react to form allophanates and isocyanurates. rsc.org The rate of carbamate formation is typically the first and fastest step in this sequence when using common catalysts like tertiary amines. rsc.org

For base-catalyzed reactions, the mechanism and consequently the rate constants can vary. Anionic catalysts, for instance, tend to react via a stepwise mechanism involving alcoholate anions, whereas tertiary amines may proceed through a concerted termolecular mechanism. The rate law for the reaction of amines with carbon dioxide has been shown to be first order in both the amine and CO2. epa.govresearchgate.netresearchgate.net

| Catalyst | Reaction Step | Rate Constant (k) (dm⁶ mol⁻² s⁻¹) |

|---|---|---|

| N,N-Dimethylcyclohexylamine | Carbamate Formation (k₁) | 0.0181 |

| Allophanate (B1242929) Formation (k₂) | 0.0019 | |

| DABCO (1,4-diazabicyclo[2.2.2]octane) | Carbamate Formation (k₁) | 0.147 |

| Allophanate Formation (k₂) | 0.011 |

This interactive table presents kinetic data for a model system to illustrate the relative rates of carbamate and allophanate formation.

Thermodynamic Considerations of Carbamate Formation and Stability

The formation of carbamates is generally an exothermic process, releasing heat and resulting in a negative enthalpy change (ΔH°). The reaction between an amine and bicarbonate to form a carbamate, for example, has been studied calorimetrically, providing direct measurements of the reaction enthalpies. The stability of the resulting carbamate is a critical factor, influenced by both enthalpic and entropic contributions, which are captured by the Gibbs free energy of formation (ΔG°).

Thermodynamic parameters for carbamate formation from various amines have been determined, highlighting the energetic favorability of the reaction.

| Amine | Reaction Enthalpy (ΔH°) (kJ/mol) |

|---|---|

| Monoethanolamine (MEA) | -29.7 ± 0.1 |

| Diethanolamine (DEA) | -23.7 ± 0.9 |

| Ammonia (NH₃) | -27.6 ± 0.9 |

This interactive table shows the exothermic nature of carbamate formation for several common amines.

The thermal stability of carbamates is also a key consideration. Thermal decomposition can reverse the formation reaction, yielding the original amine (or alcohol) and isocyanate, or in other cases, amine and CO2. mdpi.com This process is the basis for non-phosgene routes to isocyanate synthesis. mdpi.com

Hydrolytic Pathways of Naphthyl Carbamates and their Kinetic Behavior

Naphthyl carbamates, like other aryl carbamates, are susceptible to hydrolysis, particularly under basic conditions. rsc.orgnih.gov The hydrolysis of the structurally similar pesticide carbaryl (B1668338) (1-naphthyl N-methylcarbamate) has been extensively studied and serves as an excellent model for understanding the hydrolytic pathways of this compound. griffith.edu.auacs.orgacs.org

The hydrolysis of aryl carbamates in alkaline solutions can proceed through two primary competing mechanisms:

Bimolecular Acyl-Carbonyl Cleavage (BAC2): This mechanism involves a direct nucleophilic attack by a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the carbamate. nih.gov This forms a tetrahedral intermediate which then collapses, cleaving the aryl-oxygen bond to release the naphthoxide anion and the corresponding carbamic acid, which subsequently decomposes. rsc.orgnih.gov

Unimolecular Elimination-Conjugate Base (E1cB): This pathway involves the initial deprotonation of the carbamate nitrogen by a base. nih.govnih.gov The resulting anion then eliminates the naphthoxide leaving group to form a highly reactive isocyanate intermediate. The isocyanate is then rapidly hydrolyzed by water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. nih.gov

The rate of hydrolysis is strongly dependent on pH. acs.orgpacific.edu Under neutral conditions, the reaction is very slow, but the rate increases significantly with increasing pH (i.e., higher hydroxide ion concentration). acs.org This allows for the determination of pseudo-first-order and second-order rate constants for the base-catalyzed hydrolysis. griffith.edu.auacs.org

| pH | Half-Life (t₁/₂) |

|---|---|

| 10.0 | ~90 minutes |

| 10.5 | Data Not Specified |

| 11.0 | ~9 minutes |

This interactive table illustrates the significant impact of pH on the hydrolytic stability of a model naphthyl carbamate.

The degradation ultimately leads to the cleavage of the carbamate ester bond, releasing 1-naphthol (B170400) (or its corresponding naphthoxide ion at high pH) and derivatives of the aminoethyl side chain. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon skeleton and the relative placement of protons, providing a detailed picture of the molecular architecture.

Proton NMR (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. The spectrum of 2-aminoethyl N-(1-naphthyl)carbamate is expected to show distinct signals corresponding to the naphthyl, ethyl, and amine protons.

Aromatic Region: The seven protons on the 1-naphthyl group would appear in the downfield region, typically between 7.0 and 8.5 ppm. Due to complex spin-spin coupling, these signals would manifest as a series of multiplets.

Ethyl Bridge Protons: The two methylene (B1212753) (-CH₂-) groups of the ethyl bridge are chemically distinct. The CH₂ group adjacent to the carbamate (B1207046) oxygen (-O-CH₂-) would be deshielded and is expected to resonate as a triplet at a lower field than the CH₂ group adjacent to the primary amine (-CH₂-NH₂).

Amine Protons: The protons of the primary amine (-NH₂) and the carbamate (-NH-) group are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature. The carbamate NH proton is typically observed further downfield than the primary amine protons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (Naphthyl-H) | 7.0 - 8.5 | Multiplets (m) |

| Carbamate (N-H) | Variable, Broad | Singlet (s) |

| Ethyl (-O-CH₂-) | ~4.2 | Triplet (t) |

| Ethyl (-CH₂-NH₂) | ~3.0 | Triplet (t) |

| Amine (-NH₂) | Variable, Broad | Singlet (s) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. compoundchem.com Each unique carbon atom in this compound would produce a distinct signal.

Carbonyl Carbon: The carbon of the carbamate carbonyl group (C=O) is significantly deshielded and is expected to appear at the far downfield end of the spectrum, typically in the 150-170 ppm range. openstax.org

Aromatic Carbons: The ten carbons of the naphthyl ring will produce a series of signals in the aromatic region, generally between 110 and 150 ppm. openstax.orgoregonstate.edu The carbon atom directly attached to the carbamate nitrogen will have a distinct chemical shift compared to the others.

Aliphatic Carbons: The two carbons of the ethyl bridge will appear in the upfield region. The carbon bonded to the oxygen atom (-O-CH₂-) would be more deshielded (appearing at a higher ppm value) than the carbon bonded to the nitrogen atom (-CH₂-NH₂). libretexts.org

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbamate (C=O) | 150 - 170 |

| Aromatic (Naphthyl-C) | 110 - 150 |

| Ethyl (-O-CH₂-) | 60 - 70 |

| Ethyl (-CH₂-NH₂) | 37 - 45 |

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between different parts of the molecule. nih.gov HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu For this compound, key HMBC correlations would include:

A correlation between the carbamate N-H proton and the carbonyl carbon, confirming the carbamate group.

Correlations from the protons of the -O-CH₂- group to the carbonyl carbon and the -CH₂-NH₂ carbon, establishing the ethylenediamine (B42938) linkage to the carbamate.

Correlations between the naphthyl protons and various naphthyl carbons, which helps in assigning the specific signals of the aromatic system and confirming the 1-naphthyl substitution pattern. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

N-H Stretching: The presence of both a primary amine (-NH₂) and a secondary amine (the carbamate -NH-) would result in absorption bands in the 3300-3500 cm⁻¹ region. Primary amines typically show two distinct bands (symmetric and asymmetric stretching), while secondary amines show a single band. pressbooks.pubucla.edu

C=O Stretching: A strong, sharp absorption band characteristic of the carbamate carbonyl group would be prominent in the spectrum, typically appearing around 1690-1730 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. lumenlearning.com

Aromatic C=C Stretching: The carbon-carbon double bonds within the naphthyl ring give rise to several absorption bands in the 1400-1600 cm⁻¹ region. lumenlearning.com

C-O and C-N Stretching: Stretching vibrations for the C-O and C-N bonds of the carbamate and ethyl groups would be found in the fingerprint region (1000-1300 cm⁻¹).

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine/Carbamate (N-H) | Stretching | 3300 - 3500 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

| Carbamate (C=O) | Stretching | 1690 - 1730 | Strong |

| Aromatic (C=C) | Stretching | 1400 - 1600 | Medium |

| Carbamate (C-O) | Stretching | 1200 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF/TOF for Precise Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a compound with extremely high accuracy, allowing for the unambiguous determination of its elemental composition and molecular formula.

For this compound, the molecular formula is C₁₃H₁₄N₂O₂. HRMS would provide an experimental mass value that matches the calculated exact mass of the molecular ion (e.g., [M+H]⁺), confirming this formula with a high degree of confidence.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight/Time-of-Flight (MALDI-TOF/TOF) mass spectrometry could also be employed. This technique is capable of not only determining the molecular weight but also providing structural information through fragmentation analysis (MS/MS). nih.gov By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which can be used to confirm the connectivity of the naphthyl, carbamate, and ethylamino moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org This technique is particularly sensitive to conjugated systems and chromophores.

The primary chromophore in this compound is the naphthyl ring system. The conjugated π-system of the naphthalene (B1677914) core is expected to give rise to strong π → π* electronic transitions, resulting in intense absorption bands in the UV region. shu.ac.uk The carbamate group may also contribute to the electronic spectrum, with possible weaker n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. shu.ac.ukyoutube.com The position and intensity of the absorption maxima (λ_max) are characteristic of the compound's extended π-system and can be influenced by the solvent environment.

Fluorescence Spectroscopy and Solvent-Induced Luminescence Phenomena in Naphthyl Carbamate Systems

The naphthyl moiety within this compound serves as a prominent fluorophore, making fluorescence spectroscopy a powerful tool for its characterization. The luminescence properties of naphthyl carbamate systems are highly sensitive to the local environment, particularly the polarity of the solvent. This phenomenon, known as solvatochromism, results in shifts in the emission wavelength and changes in fluorescence intensity as the solvent environment is altered.

Research into related ω-(1-naphthyl)alkylamines has demonstrated that the fluorescence intensity can be dramatically enhanced in specific solvents upon the introduction of carbon dioxide, which facilitates the formation of carbamic acid. In protophilic, highly dipolar, aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), fluorescence intensities have been observed to increase by as much as 4 to 50 times. lookchem.com In contrast, in aprotic solvents of lower polarity like dioxane and acetonitrile, or in apolar solvents such as benzene (B151609) and chloroform (B151607), the enhancement is significantly less pronounced or negligible. lookchem.com This solvent-dependent luminescence is attributed to the stabilization of the excited state of the fluorophore, a process influenced by solvent relaxation around the excited-state dipole moment. lookchem.comnih.gov

The general principle involves an excited state that has a larger dipole moment than the ground state. In polar solvents, the solvent molecules can reorient themselves around the excited-state dipole, which lowers the energy of the excited state and affects the emission characteristics. This sensitivity makes the naphthyl carbamate structure a potential component for fluorescent probes designed to report on the microenvironment of complex systems. nih.gov

| Solvent | Solvent Type | Observed Fluorescence Enhancement Factor (upon CO2 introduction) |

|---|---|---|

| DMSO | Protophilic, Dipolar, Aprotic | 4–50x |

| DMF | Protophilic, Dipolar, Aprotic | 4–50x |

| Dioxane | Protophilic, Dipolar, Aprotic | 1.3–3x |

| Acetonitrile | Protophobic, Dipolar, Aprotic | 1.3–3x |

| Benzene | Apolar, Aprotic | Minimal to None |

| Chloroform | Apolar, Aprotic | Minimal to None |

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the preferred method for the analysis of carbamates. thermofisher.com Purity assessment is typically performed using a C8 or C18 stationary phase with a gradient elution mobile phase, commonly consisting of methanol (B129727) and water or acetonitrile, methanol, and water. thermofisher.coms4science.at

Due to the inherent fluorescence of the naphthyl group, a fluorescence detector offers excellent sensitivity and selectivity. For many carbamates, this detection is enhanced via a post-column derivatization technique, as outlined in U.S. EPA Methods 531.1 and 8318A. s4science.atepa.gov This process involves the hydrolysis of the carbamate with sodium hydroxide (B78521) to yield an amine, which is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative. s4science.atepa.gov This derivative is then detected, with typical excitation and emission wavelengths around 330 nm and 465 nm, respectively. s4science.at

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Methanol/Acetonitrile |

| Flow Rate | 0.8 - 1.5 mL/min |

| Temperature | 35-40 °C |

| Detection | Fluorescence Detector |

| Post-Column Derivatization | 1) Hydrolysis with NaOH 2) Reaction with OPA/2-mercaptoethanol |

| Excitation Wavelength | ~330 nm |

| Emission Wavelength | ~465 nm |

Thin-Layer Chromatography (TLC)

TLC provides a rapid and cost-effective method for monitoring reaction progress and for preliminary purity checks. The compound is spotted on a silica (B1680970) gel plate and developed using a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexane. Visualization can be achieved under UV light (254 nm), where the naphthyl group will quench the plate's fluorescence, appearing as a dark spot. Further visualization can be accomplished using various chemical stains or spray reagents that react with the carbamate functional group. ajrconline.org For instance, after heating the plate to hydrolyze the carbamate, spraying with Folin-Ciocalteu reagent can produce a colored spot. ajrconline.org

Computational Chemistry and Theoretical Modeling of Naphthyl Carbamates

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost, making it suitable for studying molecules like naphthyl carbamates. arxiv.org This method is employed to determine the optimal three-dimensional arrangement of atoms (molecular geometry) and to understand the molecule's electronic properties.

The process begins with geometry optimization, where DFT calculations are used to find the lowest energy conformation of the molecule, representing its most stable structure. Functionals such as B3LYP are frequently used in combination with basis sets like 6-311++G(d,p) to achieve a balance of accuracy and efficiency for drug-like molecules. nih.gov Once the geometry is optimized, a variety of electronic properties can be calculated to describe the molecule's characteristics.

Key electronic properties derived from DFT calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them (Egap) is an indicator of chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as charge transfer between orbitals. nih.gov

These DFT-derived parameters are instrumental in predicting the pharmacological properties of molecules, including binding affinity and solvation energy. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for 2-aminoethyl N-(1-naphthyl)carbamate (Note: This data is illustrative of typical DFT outputs and not from a specific study on this compound.)

| Parameter | Calculated Value | Unit | Significance |

| HOMO Energy | -6.2 | eV | Relates to electron-donating ability |

| LUMO Energy | -1.1 | eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (Egap) | 5.1 | eV | Indicator of chemical stability |

| Dipole Moment | 3.5 | Debye | Measures molecular polarity |

| Total Energy | -850.123 | Hartrees | Ground state energy of the molecule |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations are used to explore the conformational landscape of this compound and its interactions with its environment, typically a solvent like water. nih.govmdpi.com

In an MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules. nih.gov The forces between all atoms are calculated using a molecular mechanics force field, and Newton's laws of motion are applied to simulate the atoms' movements over a specific period. nih.gov This process generates a trajectory that reveals how the molecule behaves, including:

Conformational Flexibility: The simulation shows how different parts of the molecule rotate around single bonds, leading to various conformations. Analysis of the trajectory can identify the most populated and energetically favorable conformations. nih.gov

Intermolecular Interactions: MD simulations explicitly model interactions between the carbamate (B1207046) and surrounding solvent molecules, such as the formation and breaking of hydrogen bonds. This is crucial for understanding solubility and how the molecule behaves in a biological environment.

Solvation Effects: By simulating the molecule in an explicit solvent, MD provides insights into how the solvent structure around the solute influences its conformation and dynamics. nih.gov

Simulations of polyplexes for siRNA delivery have demonstrated that MD can accurately model molecular interactions between polymers and nucleic acids, providing insights into particle assembly. nih.gov Similarly, for this compound, MD can elucidate its dynamic behavior in aqueous solution, which is essential for understanding its bioavailability and interactions with biological targets.

Quantum Mechanical Approaches to Investigate Gas-Phase Properties and Solvation Energies in Carbamate Systems

Quantum Mechanical (QM) methods are fundamental for accurately calculating the intrinsic properties of a molecule in the absence of environmental effects (gas-phase) and the energetic cost or benefit of transferring it into a solvent (solvation energy). These calculations provide a baseline for understanding a molecule's behavior.

Gas-phase calculations, often performed using high-level QM methods or DFT, determine the molecule's optimized geometry and electronic energy in a vacuum. umn.edu This provides the most fundamental representation of the molecule's structure. nih.gov

Solvation energy is a critical parameter that describes the interaction between a solute and a solvent. It is the free energy change associated with transferring a molecule from the gas phase to a solvent. Computational models to predict solvation free energies often use a combination of methods:

Continuum Solvation Models: These models, such as the Generalized Born approximation, treat the solvent as a continuous medium with a specific dielectric constant. umn.edu

First-Principles Approaches: Some methods derive solvation energies from detailed expressions based on conceptual DFT, which can also account for the influence of different ion pairs in various solvents. nih.gov

Universal solvation models have been developed that use gas-phase geometries and atomic surface tensions to predict free energies of solvation in both aqueous and organic solvents with reasonable accuracy. umn.edu For carbamate systems, these calculations are vital for predicting solubility, membrane permeability, and the thermodynamics of binding to a target protein, as the energy penalty of desolvation must be paid upon binding.

Modeling of Carbamate Stability and Reactivity based on Computational Predictions

Computational models integrate data from DFT, MD, and QM calculations to predict the stability and chemical reactivity of carbamates. The electronic and structural parameters calculated are direct descriptors of these properties.

Stability:

Conformational Stability: The relative energies of different conformations, calculated via DFT or observed in MD simulations, determine the most stable shapes of the molecule. For carbamates, theoretical investigations have shown that cis configurations can be surprisingly energetically stable, in contrast to peptides which strongly favor trans configurations. chemrxiv.org This unique feature of the carbamate backbone is crucial for its structural properties.

Chemical Stability: The HOMO-LUMO energy gap is a key indicator of chemical stability. A large gap suggests high stability, as more energy is required to excite an electron to a higher energy state, initiating a reaction. nih.gov

Reactivity:

Reactive Sites: Molecular Electrostatic Potential (MEP) maps identify the electron-rich and electron-poor regions of the molecule. For this compound, the carbonyl oxygen and amine groups are expected to be nucleophilic sites, while the carbamate nitrogen and aromatic protons may be electrophilic.

Reaction Mechanisms: Computational methods can model entire reaction pathways, calculating the energy barriers (activation energies) for potential reactions, such as hydrolysis of the carbamate bond. This helps in predicting the metabolic fate and shelf-life of the compound.

The versatility of monomer structures and the chemical stability of the carbamate linkage make them promising for the design of functional materials, such as sequence-defined polymers. chemrxiv.org

Investigation of Ligand-Binding Pocket Interactions using Computational Docking for Structural Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govarxiv.org This method is widely applied in structure-based drug design to understand binding mechanisms and screen virtual libraries for potential drug candidates. nih.gov

The docking process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared. The binding site or "pocket" on the protein is identified.

Conformational Sampling: The docking algorithm systematically explores various possible conformations of the ligand within the binding pocket, as well as some degree of flexibility in the protein's side chains.

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The score typically accounts for interactions like hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

For a molecule like this compound, which contains a naphthalene (B1677914) group, docking studies can be particularly insightful. Studies on other naphthalene-derived compounds as inhibitors of targets like the papain-like protease (PLpro) from SARS-CoV have shown that these groups can form key interactions in hydrophobic pockets. nih.gov Docking could reveal how the naphthyl group of this compound fits into a target's binding site and which specific amino acid residues it interacts with. Combining docking with molecular dynamics simulations can provide a more accurate picture by accounting for protein flexibility. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target (Note: This data is for illustrative purposes.)

| Binding Pose Rank | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | ASP-145, LYS-33 | Hydrogen Bond (with amine/carbonyl) |

| 1 | VAL-80, LEU-128 | Hydrophobic (with naphthyl ring) | |

| 2 | -8.1 | GLU-91, LYS-33 | Hydrogen Bond, Electrostatic |

| 2 | ILE-20, ALA-40 | Hydrophobic | |

| 3 | -7.9 | ASP-145, SER-14 | Hydrogen Bond |

| 3 | PHE-82 | π-π Stacking (with naphthyl ring) |

Solid State Structure and Crystallography

Single Crystal X-ray Diffraction for Absolute Structure Determination of 2-Aminoethyl N-(1-naphthyl)carbamate and its Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, which together define the molecular conformation. For a molecule like this compound, SCXRD would reveal the planarity of the carbamate (B1207046) group, the orientation of the naphthyl ring relative to the carbamate linker, and the conformation of the flexible aminoethyl chain.

In analogous structures of N-aryl carbamates, the carbamate group typically exhibits a planar or near-planar geometry due to resonance. The relative orientation of the aryl group (in this case, naphthyl) and the carbamate moiety is a key conformational feature. For derivatives where crystallographic data is available, this information is crucial for understanding structure-property relationships.

Table 1: Representative Crystallographic Data for a Hypothetical Crystal of this compound This table is illustrative and based on typical values for similar organic compounds, as specific data for the title compound is not available.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250 |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be dictated by a combination of intermolecular interactions. The presence of a primary amine (-NH2) and a secondary amine (-NH-) in the carbamate group makes them excellent hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These functional groups are expected to form a robust network of hydrogen bonds, significantly influencing the crystal lattice.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound This table is illustrative and based on common interaction geometries and distances.

| Interaction Type | Donor | Acceptor | Distance (Å) | Geometry |

|---|---|---|---|---|

| Hydrogen Bond | N-H (amine) | O=C (carbamate) | ~2.9 | Linear |

| Hydrogen Bond | N-H (carbamate) | N (amine) | ~3.0 | Linear |

| π-π Stacking | Naphthyl Ring | Naphthyl Ring | ~3.5 (centroid-centroid) | Parallel-displaced |

Polymorphism and its Influence on Molecular Conformation and Packing in Carbamate Crystals

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.gov Different polymorphs of the same compound can exhibit different physical properties, such as solubility, melting point, and stability. For carbamates, polymorphism can arise from different hydrogen-bonding patterns or different modes of π-π stacking. nih.gov The conformational flexibility of the aminoethyl chain in this compound could also contribute to the formation of different polymorphs. Each polymorphic form would have a unique molecular conformation and packing arrangement, which could be elucidated by techniques such as powder X-ray diffraction (PXRD) in conjunction with single-crystal studies.

Characterization of Carbamate Crystal Structures through Crystallographic Databases

The Cambridge Structural Database (CSD) is an essential resource for the analysis of crystal structures. researchgate.netnih.govsigmaaldrich.com It contains a vast collection of crystallographic data for organic and metal-organic compounds. A search of the CSD for N-aryl carbamates and related structures provides valuable insights into preferred conformations, common hydrogen-bonding motifs, and typical packing arrangements. researchgate.netnist.gov This information is invaluable for predicting the likely crystal structure of a new compound and for understanding the factors that govern its solid-state assembly. By analyzing statistical data from the CSD on bond lengths, angles, and intermolecular contacts in similar fragments, researchers can build a comprehensive picture of the structural landscape of carbamates. nih.govnist.gov

Structure Property Relationships of 2 Aminoethyl N 1 Naphthyl Carbamate Derivatives

Impact of Substituent Modifications on Spectroscopic Signatures and Electronic Properties

Substituent modifications on the 2-aminoethyl N-(1-naphthyl)carbamate scaffold can significantly influence its spectroscopic signatures and electronic properties. These changes can be systematically studied using various spectroscopic techniques and computational methods to elucidate the effects of different functional groups on the molecule's behavior.

The electronic properties of carbamates are largely dictated by the resonance of the lone pair of electrons on the nitrogen atom with the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond, which can be influenced by the nature of the substituents on both the naphthyl ring and the aminoethyl side chain.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for probing these electronic changes. In ¹H NMR spectroscopy, the chemical shifts of the protons on the naphthyl ring and the aminoethyl chain are sensitive to the electron-donating or electron-withdrawing nature of the substituents. For instance, electron-withdrawing groups on the naphthyl ring would deshield the aromatic protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups would shield these protons, shifting their signals upfield.

IR spectroscopy provides information about the vibrational frequencies of the functional groups within the molecule. The position of the carbonyl (C=O) stretching band in the IR spectrum is particularly sensitive to the electronic environment. Substituents that increase the electron density on the nitrogen atom will enhance the resonance effect, leading to a decrease in the double bond character of the C=O group and a shift of its stretching frequency to a lower wavenumber.

The following table summarizes the characteristic IR and ¹H NMR spectral data for a representative N-aryl carbamate (B1207046), tert-butyl naphthalen-1-ylcarbamate, which serves as a structural analog to the title compound.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

|---|---|---|---|

| tert-butyl naphthalen-1-ylcarbamate | 7.86 (m, 3H), 7.61 (m, 1H), 7.50-7.44 (m, 3H), 6.86 (bs, 1H), 1.56 (s, 9H) | 153.52, 146.76, 134.08, 132.94, 126.04, 124.46, 120.44, 118.64, 80.69, 28.39 | -NH stretching: 3422-3332, C=O stretching: 1694, -NH bending: 1610, -CN stretching: 1346, C-O stretching: 1068 |

Data for tert-butyl naphthalen-1-ylcarbamate is presented as a representative analog. rsc.orgoakwoodchemical.com

Computational studies, such as those employing Density Functional Theory (DFT), can provide deeper insights into the electronic properties of these molecules. sigmaaldrich.com Such calculations can determine orbital energies, charge distributions, and molecular electrostatic potential maps, which help in understanding the reactivity and intermolecular interactions of the substituted derivatives.

Correlation of Structural Features with Reaction Mechanisms and Kinetic Parameters

The structural features of this compound derivatives play a pivotal role in dictating their reaction mechanisms and kinetic parameters. The reactivity of the carbamate functional group, particularly its susceptibility to hydrolysis, is a key aspect to consider.

The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the medium. maxapress.com Under basic conditions, the hydrolysis of N-aryl carbamates, such as the insecticide carbaryl (B1668338) (1-naphthyl N-methylcarbamate), is a well-studied process. researchgate.netresearchgate.net The reaction typically follows a second-order kinetic model, being first order in both the carbamate and the hydroxide (B78521) ion concentration. The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the carbamate.

The rate of hydrolysis is significantly influenced by the substituents on the naphthyl ring. Electron-withdrawing groups on the naphthyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thereby increasing the rate of hydrolysis. Conversely, electron-donating groups decrease the rate of hydrolysis.

The structure of the aminoethyl side chain also affects the reaction kinetics. The presence of the terminal amino group can influence the intramolecular environment and potentially participate in neighboring group participation, although this is less common in simple hydrolysis reactions. Modifications to the length of the alkyl chain or substitution on the nitrogen atom can alter the steric hindrance around the carbamate linkage, which in turn can affect the rate of reaction.

The following table presents representative kinetic data for the base-catalyzed hydrolysis of carbaryl, which serves as a model for understanding the kinetic behavior of this compound.

| pH | Half-life (observed, days) | Reference Half-life (days) |

|---|---|---|

| 6 | 192.500 | N/A |

| 7 | 44.942 | 10.5 |

| 9 | 0.193 | 0.104 |

| 10 | 0.026 | 0.0104 |

Data for carbaryl hydrolysis is presented as a representative analog. maxapress.com

Beyond hydrolysis, the amino group of the aminoethyl moiety can act as a nucleophile in various reactions. bldpharm.com Its reactivity will be influenced by the electronic effects transmitted through the carbamate linkage from the naphthyl ring.

Influence of Molecular Architecture on Supramolecular Assembly in the Solid State

The three-dimensional arrangement of molecules in the solid state, known as the crystal packing, is governed by a delicate balance of intermolecular interactions. For this compound derivatives, the molecular architecture plays a crucial role in directing their supramolecular assembly.

Hydrogen bonding is a dominant intermolecular interaction in these systems. The carbamate group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of robust hydrogen-bonding networks, such as chains or dimers, which are common motifs in the crystal structures of carbamates. The terminal amino group of the aminoethyl side chain provides an additional site for hydrogen bonding, further influencing the packing arrangement.

Furthermore, weaker interactions such as C-H···O and C-H···π hydrogen bonds can also play a role in fine-tuning the crystal packing. The interplay of these various non-covalent interactions determines the final supramolecular architecture. Modifications to the substituents on the naphthyl ring or the aminoethyl side chain can alter the strength and directionality of these interactions, potentially leading to different crystal packing arrangements and even polymorphism.

Exploration of Naphthyl Carbamic Acid Derivatives and Analogs with Modified Aminoethyl Moieties

The exploration of derivatives of this compound, including analogs with modified aminoethyl moieties, is a promising avenue for the development of new compounds with tailored properties. By systematically altering the structure of the aminoethyl side chain, it is possible to modulate the molecule's chemical and biological characteristics.

One area of interest is the synthesis of analogs where the terminal amino group is substituted with various functional groups. For example, alkylation or acylation of the amino group can lead to compounds with altered polarity, solubility, and hydrogen-bonding capabilities. The introduction of chiral centers in the aminoethyl side chain can also be explored to generate stereoisomers with potentially different biological activities.

Another approach involves modifying the length of the alkyl chain connecting the amino group to the carbamate nitrogen. This can influence the flexibility of the side chain and its ability to interact with biological targets. The synthesis of such analogs can be achieved through standard organic chemistry methodologies, often involving the reaction of 1-naphthyl isocyanate with the appropriately modified amino alcohol.

The structure-activity relationship (SAR) of these analogs can be systematically investigated to understand how specific structural modifications impact their properties. For instance, in the context of drug discovery, SAR studies can help identify the key structural features required for a desired biological activity.

The following table provides examples of related carbamate derivatives with modified side chains, illustrating the diversity of structures that can be synthesized and studied.

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2-Chloroethyl N-(1-naphthyl)carbamate | 25216-25-5 | C₁₃H₁₂ClNO₂ |

| 2-Dimethylaminoethyl N-(1-naphthyl)carbamate | 200130-29-6 | C₁₅H₁₈N₂O₂ |

| tert-Butyl (2-aminoethyl)carbamate | 57260-73-8 | C₇H₁₆N₂O₂ |

Data for related carbamate derivatives is presented. maxapress.com

The synthesis and characterization of these and other novel analogs of this compound will continue to provide valuable insights into the structure-property relationships of this class of compounds.

Future Research Trajectories and Interdisciplinary Perspectives

Advancements in Green Synthetic Pathways for Naphthyl Carbamates and Related Functional Groups

The future of carbamate (B1207046) synthesis is increasingly geared towards environmentally benign methodologies that minimize hazardous reagents and byproducts. Traditional routes often involve toxic phosgene (B1210022) and isocyanates. nih.gov Green chemistry initiatives are exploring safer alternatives. A significant area of focus is the use of carbon dioxide (CO2) as a renewable, non-toxic C1 feedstock. nih.govrsc.org Research into catalytic systems that can efficiently promote the reaction of CO2 with amines and alcohols to form carbamates under mild conditions is a key trajectory. nih.govrsc.org

Other green approaches include:

Transesterification: The reaction of O-methyl-N-aryl carbamates with various alcohols in the presence of alkoxide catalysts presents a kinetically favorable and selective method for producing different carbamate esters. rsc.org

Oxidative Carbonylation: Palladium-catalyzed oxidative carbonylation of amines and alcohols offers a pathway that can operate at atmospheric pressure, representing a viable alternative to traditional methods. nih.gov

Dimethyl Carbonate (DMC) as a Reagent: DMC is being investigated as a non-toxic alternative to phosgene for the methoxycarbonylation of amines. researchgate.net

Hofmann Rearrangement: A green oxidation process for Hofmann rearrangement using reagents like oxone and KCl has been developed for the synthesis of carbamate derivatives from aromatic amides. nih.gov

These advancements aim to create synthetic routes that are not only safer and more sustainable but also more efficient and versatile for producing a wide range of naphthyl carbamates.

| Green Synthesis Approach | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|

| Carbon Dioxide (CO2) Utilization | Amines, Alcohols, Basic catalysts | Utilizes a renewable feedstock; halogen-free; non-toxic. | nih.govrsc.org |

| Transesterification | O-methyl-N-aryl carbamates, Alcohols, Alkoxide catalysts | High selectivity; environmentally friendly. | rsc.org |

| Oxidative Carbonylation | Organic Azides, Carbon Monoxide, Alcohols, PdCl2 catalyst | Mild and neutral conditions; harmless N2 byproduct. | nih.gov |

| Dimethyl Carbonate (DMC) Method | Amines, Dimethyl Carbonate, Ionic liquids or other catalysts | Non-phosgene route; reusable catalysts. | researchgate.net |

| Green Hofmann Rearrangement | Aromatic amides, Oxone, KCl, NaOH | Avoids toxic reagents used in traditional methods. | nih.gov |

Development of High-Throughput Screening Methodologies for Novel Carbamate Structures in Chemical Libraries

High-throughput screening (HTS) is a critical tool for accelerating the discovery of new molecules with specific biological or material properties. For carbamates, HTS can rapidly assess large libraries of compounds for desired activities. nih.gov Future developments in this area will focus on creating more diverse and targeted chemical libraries of carbamates. These libraries are designed to maximize structural diversity and drug-like properties while filtering out reactive or unstable compounds. ku.edu

Key aspects of advancing HTS for carbamates include:

Library Design: Building extensive collections of small organic molecules, including novel carbamate scaffolds, that are optimized for structural diversity and desirable physicochemical properties (e.g., adhering to Lipinski's Rule of Five). ku.edu

Phenotypic Screening: Implementing whole-cell screening methodologies to test new chemical entities against clinically relevant pathogens or cell lines, which provides a more holistic view of a compound's potential. nih.gov

Focused Libraries: Curating smaller, more targeted libraries for specific applications, such as antivirals, antibacterials, or kinase inhibitors, which can yield higher hit rates. thermofisher.com

Automation and Miniaturization: Utilizing automated systems and microplate formats to perform experiments on a massive scale, increasing speed and reducing the amount of sample and reagents needed.

These HTS strategies will be instrumental in identifying new carbamate-based compounds for a wide range of applications, from pharmaceuticals to agrochemicals. nih.govjocpr.com

Integration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Probing

Understanding the kinetics and mechanisms of carbamate formation and reactivity is crucial for optimizing synthetic processes. perkinelmer.com Advanced spectroscopic techniques that allow for real-time, in situ monitoring are becoming indispensable. perkinelmer.commdpi.com

Future research will increasingly integrate techniques such as:

Fourier Transform Infrared (FT-IR) Spectroscopy: Modern FT-IR spectrometers with rapid scan capabilities can monitor fast chemical reactions in real time, providing valuable chemical information about the species present. perkinelmer.com

Raman Spectroscopy: This technique offers molecular-level information by probing the vibrational modes of molecules and is well-suited for on-line monitoring of bioprocesses and chemical reactions. mdpi.com

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR allows for the study of reaction dynamics on ultrafast timescales, offering detailed insights into reaction mechanisms and kinetics.

Two-Dimensional Infrared (2D-IR) Spectroscopy: A powerful tool for examining the dynamics of chemical reactions, 2D-IR provides a detailed understanding of molecular interactions and structural changes as they occur.

Hyphenated Techniques: Combining methods like chromatography with IR spectroscopy or mass spectrometry with high-pressure liquid chromatography (HPLC) enhances both separation and molecular specificity, allowing for detailed analysis of complex reaction mixtures. nih.gov

These advanced methods provide a deeper understanding of transient intermediates and transition states, which is essential for the rational design of more efficient and selective syntheses for compounds like 2-aminoethyl N-(1-naphthyl)carbamate.

| Spectroscopic Technique | Information Obtained | Application in Carbamate Research | Reference |

|---|---|---|---|

| FT-IR Spectroscopy | Real-time chemical composition, functional group changes | Monitoring reaction progress and identifying intermediates. | perkinelmer.com |

| Raman Spectroscopy | Molecular vibrational modes, unique spectra for specific compounds | On-line monitoring of synthesis and bioprocesses. | mdpi.com |

| Time-Resolved IR (TRIR) | Structural dynamics on ultrafast timescales (ps to ms) | Elucidating reaction mechanisms and kinetics. | |

| 2D-IR Spectroscopy | Molecular interactions and structural changes during a reaction | Detailed study of reaction dynamics. | |

| HPLC-Mass Spectrometry | Separation and structural characterization of components | Rapid screening and structural analysis of carbamates. | nih.gov |

Computational Method Development for Predictive Modeling of Carbamate Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms at the molecular level. nih.gov These methods allow for the prediction of reactivity, the identification of key intermediates and transition states, and the quantification of activation energies. nih.govepa.gov

Future directions in the computational modeling of carbamates will likely involve:

Mechanistic Elucidation: Using DFT and other ab initio methods to model potential energy surfaces and electronic structures, providing insights that are often difficult to obtain through experiments alone. nih.govepa.gov

Catalyst Optimization: Modeling the role of catalysts, such as palladium complexes, in carbamate synthesis to understand how they stabilize intermediates and facilitate reactions. This knowledge can guide the design of more efficient catalysts. nih.gov

Predictive Toxicology and Environmental Impact: Employing computational tools and predictive ecological frameworks to design new carbamates with reduced ecological impact and optimized activity profiles. acs.org

Structure-Activity Relationships: Using computational screening and molecular design to systematically explore chemical space and generate novel bioactive structures, enhancing the efficiency of discovering new functional molecules. acs.org

The synergy between computational predictions and experimental validation will be crucial for accelerating the development of new carbamates and optimizing their synthesis. nih.gov

Potential for Novel Material Science Applications Based on Unique Structural Features and Self-Assembly of Naphthyl Carbamates

The rigid and aromatic naphthyl group in this compound imparts specific structural characteristics that are of interest in material science. The ability of such molecules to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, opens up possibilities for the design of self-assembling systems and novel materials.

Future research in this area could explore:

Foldamers and Molecular Architectures: The use of complementary aromatic units, such as naphthalene (B1677914) derivatives, to drive the construction of well-defined, folded oligomeric structures (foldamers) in solution. utexas.edu The carbamate linkage could serve as a flexible yet defined linker in such systems.

Surface Interactions: Investigating the adsorption and orientation of naphthyl carbamates on various surfaces, such as silica (B1680970). nsf.gov Understanding these interactions is relevant for applications ranging from environmental remediation to the development of new composite materials. nsf.gov For instance, studies on carbaryl (B1668338) (1-naphthyl-N-methylcarbamate) show that it adsorbs to silica surfaces through hydrogen bonding, with the naphthyl ring orienting nearly parallel to the surface. nsf.gov

Aromatic Materials: The stability and aromaticity of fused ring systems containing naphthalene-like structures are being explored for their potential in creating novel carbon-rich materials with unique electronic and optical properties. researchgate.net While not directly involving carbamates, this research highlights the potential of the naphthyl moiety as a building block.

By leveraging the structural features of the naphthyl group and the hydrogen-bonding capabilities of the carbamate functional group, researchers can aim to design new materials with tailored properties for a variety of advanced applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-aminoethyl N-(1-naphthyl)carbamate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via carbamate formation by reacting 1-naphthylamine with chloroformates or dialkyl carbonates. For example, Selva et al. (2002) demonstrated the use of dialkyl carbonates with amines in supercritical CO₂ to enhance reaction efficiency . Optimization involves adjusting reaction temperature (e.g., 40–60°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios. Catalysts like DMAP may improve yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and carbamate linkage (e.g., carbonyl resonance ~150–155 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS or HRMS for molecular ion verification (e.g., [M+H]⁺ expected at m/z calculated from C₁₃H₁₄N₂O₂).

- TGA-DSC : Thermal stability analysis (decomposition onset >250°C, as observed in structurally similar carbamates) .

Q. What are the key considerations for handling and storing this compound to ensure stability and prevent degradation?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or dermal exposure.

- Stability Monitoring : Regular HPLC analysis to detect degradation products (e.g., free amine or naphthol derivatives) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

- Methodological Answer : Diastereoselectivity depends on steric and electronic factors. For example, bulky substituents on the carbamate nitrogen (e.g., tert-butyl) or chiral auxiliaries can bias transition states. Cyclization reactions using NaHMDS or Grignard reagents (e.g., MeMgBr) may enhance selectivity, as shown in oxazolidinone syntheses (38–50% de achieved with NaHMDS) . Reaction solvent (e.g., toluene vs. THF) and temperature (–78°C to RT) also modulate selectivity .

Q. What methodologies are recommended for resolving contradictions in thermal stability data of carbamate compounds like this compound?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., TGA reports vs. DSC) require:

- Controlled Atmosphere Analysis : Conduct TGA under inert gas (N₂/Ar) to exclude oxidative decomposition .

- Isothermal Studies : Monitor stability at fixed temperatures (e.g., 200°C, 250°C) to identify kinetic degradation pathways.

- Cross-Validation : Compare with structurally analogous carbamates (e.g., tert-butyl N-(1-naphthyl)carbamate decomposes at ~300°C) .

Q. What are the mechanistic insights into the deprotection of N-Boc groups in this compound derivatives, and how does this impact synthesis strategies?

- Methodological Answer : Deprotection of N-Boc groups via oxalyl chloride involves electrophilic attack on the carbamate carbonyl, forming an intermediate isocyanate ester. This method is milder (room temperature, 1–2 hrs) compared to acidic conditions (e.g., TFA), reducing side reactions. Mechanistic studies using GC-MS have identified tert-butanol and hydroxy-oxazolidinedione as byproducts, guiding solvent selection (e.g., DCM) and stoichiometry adjustments .

Q. How can in silico modeling be integrated with experimental data to predict the biological activity of this compound analogues?

- Methodological Answer :

- QSAR Models : Use molecular descriptors (logP, polar surface area) to correlate with antimicrobial activity (e.g., MIC values against S. aureus or M. tuberculosis) .

- Docking Studies : Simulate interactions with target enzymes (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina.

- Validation : Compare predicted IC₅₀ values with experimental assays (e.g., broth microdilution for carbamate derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products